Bienvenue dans la boutique en ligne BenchChem!

N-1-naphthyl-2,3-diphenylacrylamide

GPER Hypothalamus Electrophysiology

N-1-Naphthyl-2,3-diphenylacrylamide, commonly referred to as STX in the literature, is a nonsteroidal diphenylacrylamide compound with the IUPAC name (E)-N-naphthalen-1-yl-2,3-diphenylprop-2-enamide (C₂₅H₁₉NO). It functions as a selective agonist for a Gαq-coupled membrane estrogen receptor (mER), also known as GPER, and is structurally related to the selective estrogen receptor modulator (SERM) 4-hydroxytamoxifen.

Molecular Formula C25H19NO
Molecular Weight 349.4 g/mol
Cat. No. B4900261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1-naphthyl-2,3-diphenylacrylamide
Molecular FormulaC25H19NO
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C25H19NO/c27-25(26-24-17-9-15-20-14-7-8-16-22(20)24)23(21-12-5-2-6-13-21)18-19-10-3-1-4-11-19/h1-18H,(H,26,27)/b23-18+
InChIKeyVLVFAHYARKQWAW-PTGBLXJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-1-Naphthyl-2,3-Diphenylacrylamide (STX) for GPER Research: Procurement Evidence Guide


N-1-Naphthyl-2,3-diphenylacrylamide, commonly referred to as STX in the literature, is a nonsteroidal diphenylacrylamide compound with the IUPAC name (E)-N-naphthalen-1-yl-2,3-diphenylprop-2-enamide (C₂₅H₁₉NO) . It functions as a selective agonist for a Gαq-coupled membrane estrogen receptor (mER), also known as GPER, and is structurally related to the selective estrogen receptor modulator (SERM) 4-hydroxytamoxifen [1]. Unlike estradiol, STX does not bind to nuclear estrogen receptors ERα or ERβ, enabling researchers to experimentally isolate membrane-initiated estrogen signaling pathways [2].

Why Generic Estrogen Agonists Cannot Substitute for N-1-Naphthyl-2,3-Diphenylacrylamide in Membrane-Initiated Signaling Studies


Generic estrogen receptor agonists such as 17β-estradiol (E2) activate both nuclear ERα/ERβ and membrane-associated GPER, making it impossible to deconvolve genomic from non-genomic effects in experimental settings [1]. Similarly, the GPER agonist G1 exhibits mixed pharmacological properties that can confound pathway analysis [2]. N-1-Naphthyl-2,3-diphenylacrylamide (STX) was specifically designed to activate only the Gαq-PLC-PKC pathway without binding to nuclear estrogen receptors, providing a unique pharmacological selectivity that alternative compounds cannot replicate [3]. Procurement of substitute agonists would therefore compromise the interpretability of studies requiring selective activation of membrane-delimited estrogen signaling.

Quantitative Evidence for N-1-Naphthyl-2,3-Diphenylacrylamide (STX): Comparator-Based Differentiation and Procurement Rationale


STX Exhibits 17-Fold Greater Potency than 17β-Estradiol at the Gαq-Coupled Membrane Estrogen Receptor in Arcuate POMC Neurons

In whole-cell patch-clamp recordings from mouse hypothalamic arcuate POMC neurons, STX attenuated the GABA_B receptor response with an EC₅₀ of 2.6 nM, compared to 46.0 nM for 17β-estradiol (E2), representing a 17-fold increase in potency [1]. This measurement derives from dose-response curves fitted to a logistics equation, with Hill slopes of 1.24 for STX and 0.80 for E2, indicating superior pharmacological cooperativity for STX [1].

GPER Hypothalamus Electrophysiology

STX Does Not Bind to Nuclear Estrogen Receptors ERα or ERβ, Confirming Signaling Pathway Exclusivity

Competitive binding assays demonstrated that STX, unlike 17β-estradiol, does not bind to intracellular estrogen receptors ERα or ERβ, while retaining full efficacy in mediating the GABA_B receptor desensitization response [1]. This is in direct contrast to E2, which binds both nuclear and membrane receptors. The functional selectivity was further validated in ERα/ERβ double knock-out mice, where STX remained fully efficacious [2].

Selectivity ERα ERβ

STX Demonstrates a 20-Fold Higher Affinity Than Estradiol at the Gq-mER, as Reported by Multiple Independent Studies

Independent sources, including the Wikipedia entry for Gq-mER and the DBpedia knowledge base, report that STX possesses approximately 20-fold higher affinity for the Gq-coupled membrane estrogen receptor compared to 17β-estradiol [1][2]. While the exact affinity measurement methodology is not detailed in these secondary sources, the consistent reporting across multiple independent references supports this quantitative estimate.

Gq-mER Affinity Agonist

STX Remains Fully Efficacious in Estrogen Receptor α/β Knock-Out Mice, Confirming Membrane Receptor-Mediated Action In Vivo

Both STX and estradiol were fully efficacious in ERα/β double knock-out mice in attenuating the GABA_B receptor response [1]. However, unlike E2, STX achieves this efficacy without engaging nuclear receptors. In vivo, STX treatment (2 mg/kg every other day for 4 weeks) attenuated weight gain in hypoestrogenic female guinea pigs, comparable to estradiol benzoate (8 μg/kg) [1]. This demonstrates that STX provides in vivo efficacy through a membrane-delimited pathway that is genetically separable from classical ER signaling.

In vivo efficacy ER KO Transgenic models

STX Selectively Activates the Gαq-PLC-PKC-PKA Pathway Without Modulating Other G Protein Cascades Assessed in Hypothalamic Neurons

In hypothalamic POMC neurons, STX was shown to selectively target the Gαq-coupled phospholipase C–protein kinase C–protein kinase A (PLC-PKC-PKA) pathway [1]. This is in contrast to the broader signaling profile of E2, which can activate multiple pathways including ERK/MAPK and PI3K/Akt through different receptor subtypes [2]. The pathway specificity of STX has been confirmed through pharmacological inhibition experiments using specific inhibitors of PLC and PKC.

Signaling pathway PLC PKC

Validated Application Scenarios for N-1-Naphthyl-2,3-Diphenylacrylamide in Academic and Pharmaceutical Research


Dissecting Membrane-Initiated vs. Nuclear Estrogen Signaling in Hypothalamic Function Studies

Researchers studying hypothalamic control of energy homeostasis can employ STX (2.6 nM EC₅₀) as a selective agonist to activate membrane-initiated estrogen signaling while using nuclear ER KO models to confirm pathway exclusivity [1]. This application is directly supported by the compound's demonstrated inability to bind ERα/ERβ and its retained efficacy in ER KO mice [1].

Pharmacological Validation of GPER-Dependent Effects in GnRH Neuronal Calcium Dynamics

In primate GnRH neuronal studies, STX has been used to induce rapid calcium oscillations and peptide release, effects that were compared directly to those of 17β-estradiol (1 nM) [1]. STX's selective GPER activation enables unambiguous attribution of calcium responses to membrane receptor engagement, a critical control for studies investigating rapid estrogenic actions in reproductive neuroendocrinology [1].

In Vivo Rodent Models of Estrogen-Regulated Body Weight and Autonomic Function

STX (2 mg/kg, every other day, 4-week regimen) has demonstrated in vivo efficacy in attenuating weight gain in hypoestrogenic guinea pigs, comparable to estradiol benzoate [1]. This provides a validated dosing protocol for preclinical studies examining the role of membrane estrogen receptors in metabolic regulation, enabling researchers to bypass the uterotrophic and proliferative effects associated with nuclear ER activation [1].

Differentiation of GPER-Mediated cAMP Signaling from Aldosterone- and Amyloid-β-Induced Effects in Hippocampal Cell Lines

In mHippoE-18 embryonic mouse hippocampal cells, STX stimulates cyclic AMP levels, and these effects are blocked by the GPER antagonist G36 and pertussis toxin (PTX), as well as by amyloid-β peptides [1]. This pharmacological profile makes STX a valuable tool for teasing apart the contributions of GPER to hippocampal signaling in the context of Alzheimer's disease research, where both amyloid-β and estrogenic pathways converge [1].

Quote Request

Request a Quote for N-1-naphthyl-2,3-diphenylacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.